

# Application Notes and Protocols: (Rac)-Indoximod in Combination with Radiation Therapy

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## Compound of Interest

Compound Name: (Rac)-Indoximod

Cat. No.: B1359847

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## Introduction

**(Rac)-Indoximod** is an orally bioavailable small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, a critical metabolic checkpoint that promotes immune tolerance in the tumor microenvironment.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by reactivating the master metabolic regulator mTORC1 and modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4][5] This multifaceted mechanism of action restores T-cell proliferation and function, and skews T-cell differentiation away from a regulatory phenotype towards an effector phenotype.[1][5] Preclinical and clinical studies have demonstrated the potential of Indoximod to enhance the efficacy of various cancer therapies, including radiation therapy, particularly in immunologically "cold" tumors.[3][5] This document provides a summary of key data and detailed protocols for preclinical studies investigating the combination of **(Rac)-Indoximod** and radiation therapy.

## Data Presentation

### Clinical Trial Data Summary

The combination of **(Rac)-Indoximod** with radiation therapy, often in conjunction with chemotherapy, has been investigated in several clinical trials, primarily focusing on pediatric

and adult brain tumors. Below is a summary of key quantitative data from these studies.

Trial Identifier	Patient Population	Treatment Regimen	Key Efficacy & Safety Data	Reference
NCT02502708	Pediatric patients with recurrent brain tumors or newly diagnosed DIPG	Indoximod + Temozolomide and/or conformal radiation	- Recommended Phase 2 Dose (RP2D) of Indoximod: 19.2 mg/kg/dose twice daily.- Median Overall Survival (recurrent disease): 13.3 months.- Median Overall Survival (DIPG): 14.4 months.- Well-tolerated with manageable adverse events.	[6]
NCT02052648	Adult patients with temozolomide-refractory primary malignant brain tumors	Dose escalation of Indoximod (600, 1000, or 1200 mg twice daily) + Temozolomide. Some patients received subsequent radiation.	- No dose-limiting toxicity was encountered with Indoximod.- The combination was well-tolerated.	[3]

Phase 1 Trial (DIPG)	Pediatric patients with newly diagnosed DIPG	Indoximod (38.4 mg/kg/day divided BID) + conformal radiation therapy (54 Gy) followed by Indoximod + Temozolomide	- All patients showed initial symptomatic improvement.- The combination was well-tolerated.	[7]
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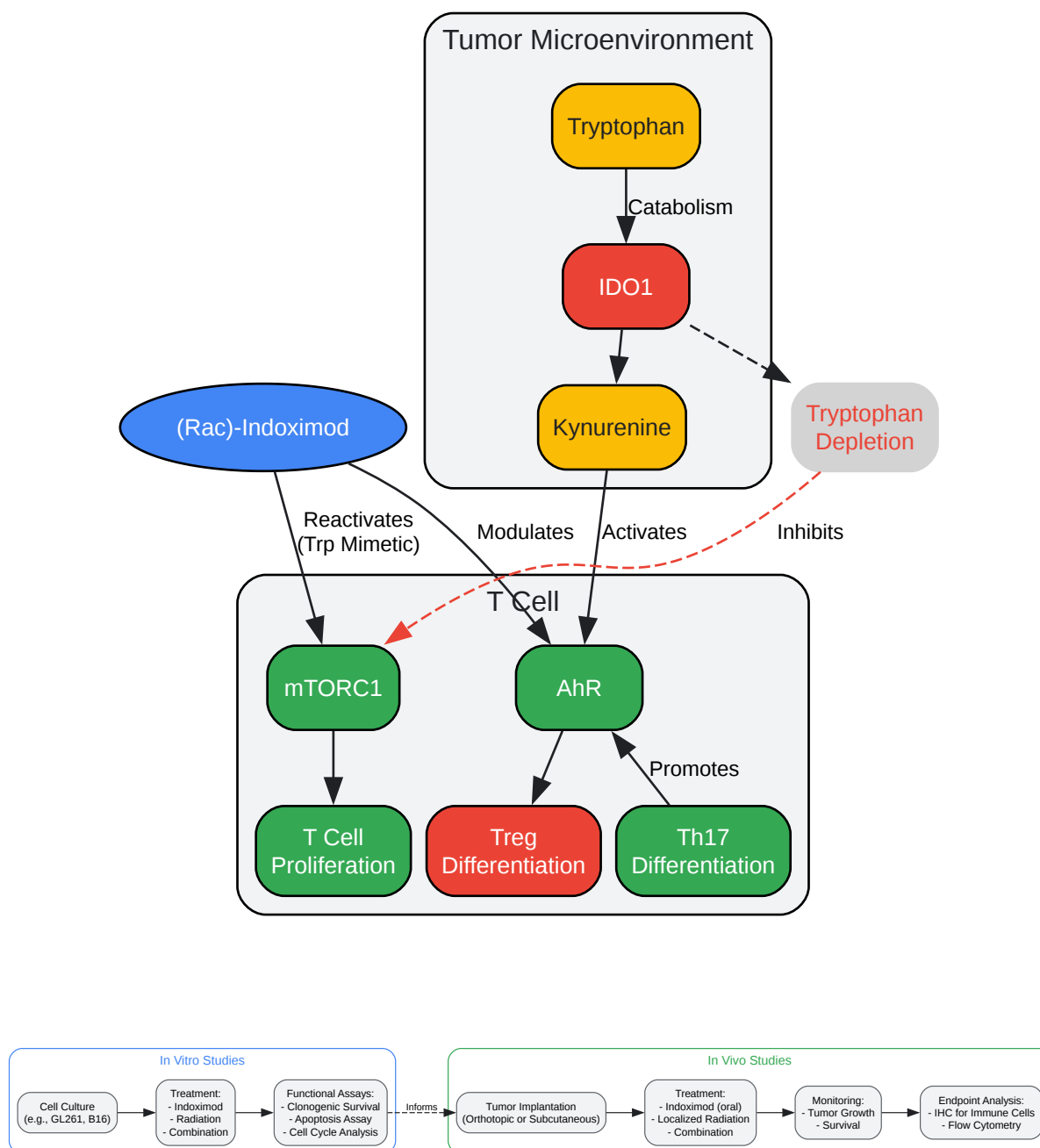
## Preclinical Study Data Summary

Preclinical studies have provided a strong rationale for combining Indoximod with radiation therapy. Below is a summary of illustrative quantitative data from a study using syngeneic mouse models.

Study Model	Treatment Groups	Key Findings	Reference
Syngeneic Mouse Models (B16-CD133 melanoma and 4T1 mammary adenocarcinoma)	- Hypofractionated Radiotherapy (hRT) + anti-PD-1- hRT + anti-PD-1 + Indoximod	- Triple therapy induced rapid and marked tumor regression compared to dual therapy.- Increased numbers and functionality of tumor-specific CD8+ T cells and NK cells.	[8]

## Signaling Pathways

The synergistic effect of **(Rac)-Indoximod** and radiation therapy is underpinned by their complementary mechanisms of action on the tumor and the immune system. Radiation induces immunogenic cell death, releasing tumor antigens and danger signals, while Indoximod reverses the immunosuppressive tumor microenvironment, allowing for a robust anti-tumor immune response.



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